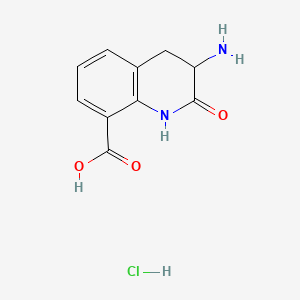

3-Amino-1,2,3,4-tetrahydro-2-oxo-8-quinolinecarboxylic Acid Monohydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-1,2,3,4-tetrahydro-2-oxo-8-quinolinecarboxylic Acid Monohydrochloride is a chemical compound with the molecular formula C10H11ClN2O3 and a molecular weight of 242.66 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Mécanisme D'action

Target of Action

The primary target of this compound is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body.

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, which in turn reduces the secretion of aldosterone from the adrenal cortex. This affects the sodium-potassium balance in the body, leading to decreased water retention and further lowering of blood pressure .

Result of Action

The overall effect of this compound’s action is the reduction of high blood pressure . This can help prevent conditions such as heart failure, kidney problems, and strokes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,2,3,4-tetrahydro-2-oxo-8-quinolinecarboxylic Acid Monohydrochloride typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety in the production process .

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-1,2,3,4-tetrahydro-2-oxo-8-quinolinecarboxylic Acid Monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline compounds .

Applications De Recherche Scientifique

3-Amino-1,2,3,4-tetrahydro-2-oxo-8-quinolinecarboxylic Acid Monohydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms involving quinoline derivatives.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride

- (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester

Uniqueness

3-Amino-1,2,3,4-tetrahydro-2-oxo-8-quinolinecarboxylic Acid Monohydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

3-Amino-1,2,3,4-tetrahydro-2-oxo-8-quinolinecarboxylic Acid Monohydrochloride (CAS Number 113225-48-2) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H11ClN2O3

- Molecular Weight : 242.66 g/mol

- Density : 1.4 g/cm³

- Boiling Point : 487.4 °C at 760 mmHg

- LogP : 1.02

Antimicrobial Activity

Research has indicated that compounds similar to 3-Amino-1,2,3,4-tetrahydro-2-oxo-8-quinolinecarboxylic acid exhibit significant antimicrobial properties. For instance, quinoline derivatives have shown efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial replication .

Anticancer Properties

Several studies have highlighted the potential anticancer effects of quinoline derivatives. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. Notably, the inhibition of COX enzymes has been linked to reduced tumorigenesis in colorectal and breast cancers .

Neuroprotective Effects

The neuroprotective properties of quinoline derivatives are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress. In vitro studies suggest that these compounds can protect neuronal cells from excitotoxicity and apoptosis induced by glutamate .

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in cancer progression and microbial resistance.

- Apoptosis Induction : It promotes programmed cell death in malignant cells via intrinsic pathways.

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative damage in cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several quinoline derivatives against resistant strains of bacteria. The results demonstrated that 3-Amino-1,2,3,4-tetrahydro-2-oxo-8-quinolinecarboxylic acid showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant infections .

Anticancer Research

In a study focusing on colorectal cancer models, the administration of quinoline derivatives led to a significant reduction in tumor size and enhanced survival rates in treated animals compared to controls. The underlying mechanism was attributed to the downregulation of COX-2 expression and subsequent reduction in prostaglandin E2 levels .

Propriétés

IUPAC Name |

3-amino-2-oxo-3,4-dihydro-1H-quinoline-8-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3.ClH/c11-7-4-5-2-1-3-6(10(14)15)8(5)12-9(7)13;/h1-3,7H,4,11H2,(H,12,13)(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUDMCZYWRJIQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=C1C=CC=C2C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.